2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

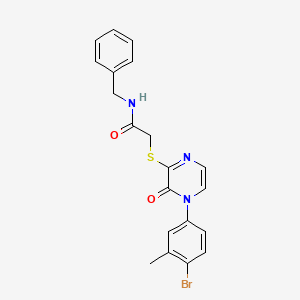

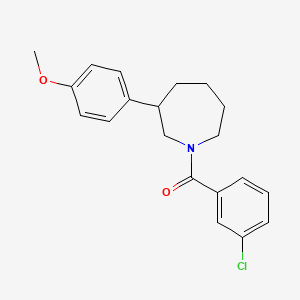

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2174002-27-6 . It has a molecular weight of 231.72 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride, is an important task in modern organic chemistry . Piperidine-containing compounds are key synthetic fragments for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research .Molecular Structure Analysis

The InChI code for 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is 1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

The literature on piperidine derivatives covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Protease Structure Probes

Spin-labeled sulfonyl fluorides, including those with six-membered piperidinyl nitroxide rings, have been synthesized for probing the structure of enzymes, particularly proteases. These compounds can act as enzyme inhibitors, and their reaction with enzymes can be influenced by the enzyme environment, which can significantly retard their intramolecular hydrolysis (Wong, Quiggle, Triplett, & Berliner, 1974).

Reactions with Nucleophiles

Studies have shown that compounds like Bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides react with nucleophiles, including piperidine, to produce various products. These reactions are indicative of the reactivity and potential applications of sulfonyl fluoride derivatives in organic synthesis (King, Baines, Netherton, & Dave, 2000).

Synthesis of Piperidin-4-ones

The synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones involves the use of N-sulfonylimines and enones or ynones. This process yields compounds with high diastereo- and enantioselectivity, showcasing the versatility of sulfonyl fluoride derivatives in stereocontrolled organic synthesis (Liu et al., 2013).

Synthetic Applications in Organic Chemistry

Sulfonyl fluorides, including those derived from piperidine, have been studied for their reactivity in various organic reactions. For instance, the introduction of the difluoromethylene sulfonamide group into organic compounds highlights the potential of these derivatives in organic synthesis (Li & Liu, 2007).

Advanced Synthesis Techniques

Techniques such as machine learning have been applied to fine-tune the reactivity of sulfonyl fluorides in fluorination reactions. This approach demonstrates the expanding role of sulfonyl fluorides in synthetic chemistry and the integration of advanced technologies in their application (Nielsen, Ahneman, Riera, & Doyle, 2018).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H314, and H335, which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Zukünftige Richtungen

Piperidine derivatives play a significant role in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research . This suggests that 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride and similar compounds may have important roles to play in future drug development.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Eigenschaften

IUPAC Name |

2-piperidin-2-ylethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLLWJUZGRIADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)

![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)

![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)

![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2984499.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2984503.png)